N*1*-(2-Methoxy-benzyl)-N*1*-methyl-propane-1,3-diamine
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Overview
Description
N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine is an organic compound characterized by its unique structure, which includes a methoxybenzyl group and a methylpropane diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine typically involves the reaction of 2-methoxybenzyl chloride with N-methyl-1,3-propanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a benzylamine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to certain enzymes or receptors, while the diamine backbone can interact with other molecular structures. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Hydroxy-benzyl)-N1-methyl-propane-1,3-diamine : Similar structure but with a hydroxyl group instead of a methoxy group.
- N1-(2-Methoxy-ethyl)-N1-methyl-propane-1,3-diamine : Similar structure but with an ethyl group instead of a benzyl group.
- N1-(2-Methoxy-benzyl)-N1-ethyl-propane-1,3-diamine : Similar structure but with an ethyl group on the diamine backbone.
Uniqueness
N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxybenzyl group provides specific reactivity and binding characteristics, while the methylpropane diamine backbone offers flexibility and stability.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N'-methylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(9-5-8-13)10-11-6-3-4-7-12(11)15-2/h3-4,6-7H,5,8-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYCJLCEZEEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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